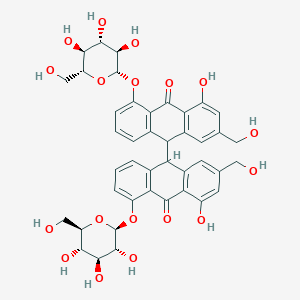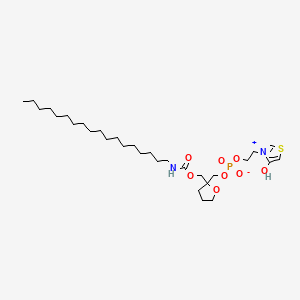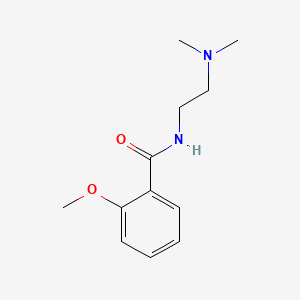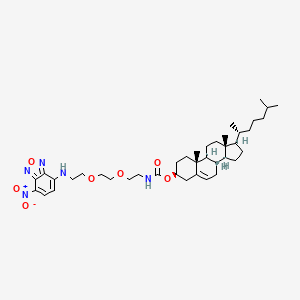
1,1'-(Azodicarbonyl)dipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(Azodicarbonyl)dipiperidine: is a chemical compound with the molecular formula C12H20N4O2 and a molecular weight of 252.31 g/mol . It is characterized by its azo and carbonyl functional groups, making it a valuable reagent in organic synthesis . This compound is commonly used in the preparation of hydrazoic acid and azo compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1'-(Azodicarbonyl)dipiperidine can be synthesized through various methods. One common method involves the reaction of piperidine with azodicarboxylic acid derivatives. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of azodicarboxylic acid dipiperidide often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,1'-(Azodicarbonyl)dipiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert azodicarboxylic acid dipiperidide into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing compounds, while reduction can produce amines .
Aplicaciones Científicas De Investigación
1,1'-(Azodicarbonyl)dipiperidine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of azodicarboxylic acid dipiperidide involves its role as a reagent in various chemical reactions. In the Mitsunobu reaction, for example, it facilitates the formation of new carbon-nitrogen bonds by acting as an oxidizing agent . The compound’s azo and carbonyl functional groups play a crucial role in its reactivity, enabling it to participate in a wide range of chemical transformations .
Comparación Con Compuestos Similares
Diisopropyl azodicarboxylate: Another commonly used reagent in organic synthesis, known for its role in the Mitsunobu reaction.
Azodicarboxylic acid bis(dimethylamide): A similar compound with different functional groups, used in various chemical reactions.
Uniqueness: 1,1'-(Azodicarbonyl)dipiperidine is unique due to its specific combination of azo and carbonyl functional groups, which provide it with distinct reactivity and versatility in organic synthesis . Its ability to facilitate the formation of hydrazoic acid and azo compounds further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C12H20N4O2 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
N-(piperidine-1-carbonylimino)piperidine-1-carboxamide |
InChI |
InChI=1S/C12H20N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2 |
Clave InChI |
OQJBFFCUFALWQL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2 |
Pictogramas |
Irritant |
Sinónimos |
diazenedicarboxylic acid bis(N,N-piperidide) SR 4077 SR-4077 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1)](/img/structure/B1212771.png)





![[(1S,2R,6S,7S,8S)-4-[3-(Dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] 1H-indole-3-carboxylate;hydrochloride](/img/structure/B1212781.png)

![2-[2-methoxy-4-(methylthio)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B1212785.png)

